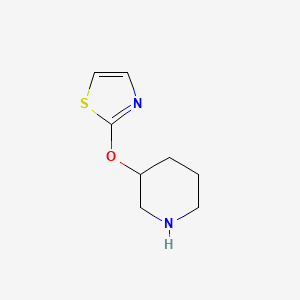

3-(1,3-Thiazol-2-yloxy)piperidine

CAS No.: 1185541-08-5

Cat. No.: VC4453264

Molecular Formula: C8H12N2OS

Molecular Weight: 184.26

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1185541-08-5 |

|---|---|

| Molecular Formula | C8H12N2OS |

| Molecular Weight | 184.26 |

| IUPAC Name | 2-piperidin-3-yloxy-1,3-thiazole |

| Standard InChI | InChI=1S/C8H12N2OS/c1-2-7(6-9-3-1)11-8-10-4-5-12-8/h4-5,7,9H,1-3,6H2 |

| Standard InChI Key | CBHMYCJOERSPCH-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)OC2=NC=CS2 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of a six-membered piperidine ring substituted at the 3-position with a thiazole heterocycle through an ether linkage. The thiazole ring (a five-membered ring containing nitrogen and sulfur) contributes to electronic diversity, while the piperidine scaffold provides conformational flexibility . Key structural descriptors include:

Physicochemical Properties

Synthesis and Optimization

Synthetic Routes

The synthesis of 3-(1,3-thiazol-2-yloxy)piperidine commonly involves nucleophilic substitution reactions. A representative method includes:

-

Reaction of 3-hydroxypiperidine with 2-chlorothiazole in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate).

-

Microwave-assisted synthesis to enhance reaction efficiency and yield.

Example Protocol:

-

Reagents: 3-hydroxypiperidine (1 eq), 2-chlorothiazole (1.2 eq), KCO (2 eq), DMF (solvent).

-

Conditions: 80°C, 12 hours, inert atmosphere.

-

Yield: ~70–80% after purification via column chromatography.

Industrial-Scale Production

Continuous flow reactors and automated systems are employed to optimize scalability. Key parameters include temperature control (70–90°C) and solvent recycling to reduce waste.

Chemical Reactivity and Derivatives

Functionalization Strategies

The compound undergoes diverse reactions:

-

Oxidation: Conversion of the piperidine ring to a pyridine derivative using hydrogen peroxide.

-

Alkylation: Introduction of alkyl groups at the piperidine nitrogen to modulate bioactivity.

-

Cross-Coupling: Suzuki-Miyaura reactions to attach aryl groups to the thiazole ring .

Key Derivatives

Biological Activities and Mechanisms

Antimicrobial Properties

3-(1,3-Thiazol-2-yloxy)piperidine exhibits broad-spectrum activity:

-

Antibacterial: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Antifungal: Inhibits Candida albicans growth by disrupting ergosterol biosynthesis (IC = 12.5 µM) .

Anti-Inflammatory Effects

The compound suppresses NF-κB signaling, reducing TNF-α and IL-6 production in macrophages (70% inhibition at 10 µM). Molecular docking studies suggest interaction with cyclooxygenase-2 (COX-2) active sites .

Comparative Analysis with Analogues

Structural Analogues

Pharmacokinetic Profiling

Future Directions and Applications

Drug Development

-

Optimization: Structure-activity relationship (SAR) studies to enhance selectivity for COX-2 .

-

Combination Therapies: Synergy with fluconazole against drug-resistant Candida strains .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume